3-Acetylthiolane-2,5-dione
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Overview
Description
3-Acetylthiolane-2,5-dione is an organic compound with the molecular formula C₆H₆O₃S It is a derivative of thiophene, a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthiolane-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetylthiolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds depending on the substituent introduced.
Scientific Research Applications
3-Acetylthiolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetylthiolane-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Disubstituted 1-hydroxy-pyrrolidine-2,5-diones
- 2,5-Thiophenedione derivatives
- Morpholine-2,5-dione derivatives
Uniqueness
3-Acetylthiolane-2,5-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetyl group and thiolane ring provide distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73964-74-6 |
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Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-acetylthiolane-2,5-dione |
InChI |
InChI=1S/C6H6O3S/c1-3(7)4-2-5(8)10-6(4)9/h4H,2H2,1H3 |
InChI Key |
SRHTVWXRKYJECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)SC1=O |
Origin of Product |
United States |
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